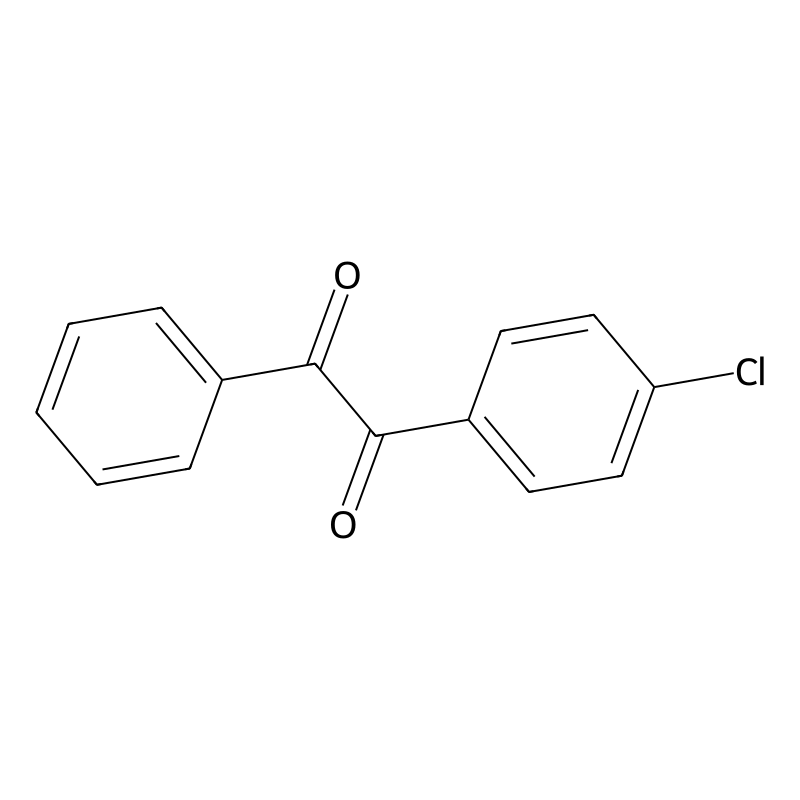

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Diphenyldiketones are known intermediates in various organic syntheses. Their reactive carbonyl groups can participate in condensation reactions, aldol reactions, and other processes to form complex organic molecules. While research specific to 4-Chlorobenzil is scarce, it's possible that its presence could introduce interesting reactivity due to the chlorine group's electron-withdrawing nature PubChem, CID 89801.

Medicinal Chemistry

Some diphenyldiketones have been investigated for their potential biological activities. For instance, researchers have explored their anti-inflammatory, anti-cancer, and antimicrobial properties [NCBI, Bioactive Natural Products against MDR Bacteria: ]. Further research is needed to determine if 4-Chlorobenzil possesses any similar bioactivities, and if the chlorine group influences these properties.

Material Science

Certain diphenyldiketones exhibit interesting electronic and optical properties, making them potentially useful in material science applications. For example, they can be used as ligands in coordination complexes or as components in organic light-emitting diodes (OLEDs) [ScienceDirect, Luminescent Metal–Organic Frameworks from Networks of Tetraphenyldiketoates]. While research specific to 4-Chlorobenzil is lacking, it's possible that its structure could be relevant for developing new materials with tailored properties.

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a central ethane-1,2-dione structure. Its chemical formula is C14H9ClO2, and it features two carbonyl groups (C=O) which contribute to its reactivity and potential biological activity. The compound appears as a yellow solid and has been studied for its various chemical properties and applications in medicinal chemistry.

There is no current information available on the mechanism of action of this compound in biological systems.

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other complex structures.

- Oxidation: The compound can be oxidized under certain conditions, potentially forming more complex polycyclic structures .

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione exhibits notable biological activity, particularly in the realm of pharmacology. It has been investigated for:

- Antimicrobial Properties: Some studies indicate that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Activity: Preliminary research suggests potential anticancer effects, although further studies are needed to elucidate its mechanisms and efficacy .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development targeting specific diseases.

Several methods have been developed for synthesizing 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione:

- Condensation Reaction: A common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetic acid under controlled conditions, typically in the presence of a base to facilitate the reaction.

- Radical Mechanism: Another approach utilizes a free-radical mechanism involving aryl radicals generated from arylhydrazines reacting with vinylarenes .

- Column Chromatography: Purification of the synthesized product often employs column chromatography techniques to isolate the desired compound from byproducts .

The applications of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione span various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may be harnessed in developing new materials or coatings .

Studies on the interactions of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione with biological macromolecules indicate potential binding affinities that could inform its therapeutic applications. Research has focused on:

- Protein Binding: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how it is metabolized in biological systems can help predict its efficacy and safety profiles .

Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | Contains bromine instead of chlorine | Different reactivity due to bromine |

| 1-(2-Chlorophenyl)-2-phenylethane-1,2-dione | Chlorine at the ortho position | Potentially different biological activity |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group substitution | Altered electronic properties |

| 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione | Nitro group substitution | Enhanced electron-withdrawing effects |

The uniqueness of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione lies in its specific substitution pattern that influences both its reactivity and biological properties compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and organic synthesis.

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione exhibits well-defined thermal characteristics that are essential for understanding its stability profile and processing parameters. The compound demonstrates a sharp melting point range of 66-67°C [1] [2], indicating good crystalline purity and structural uniformity. This relatively low melting point suggests moderate intermolecular forces dominated by van der Waals interactions and weak dipole-dipole attractions between the carbonyl groups.

The boiling point occurs at 163-165°C under reduced pressure conditions of 0.98 Torr [1] [2], which corresponds to approximately 388°C at standard atmospheric pressure based on vapor pressure calculations. This significant difference between melting and boiling points indicates a substantial liquid range of approximately 321°C, providing excellent thermal processing flexibility for synthetic applications.

The predicted density of 1.272±0.06 g/cm³ [1] [2] reflects the compact molecular packing influenced by the chlorine substituent and the planar diketone structure. The vapor pressure measurement of 3.12×10⁻⁶ mmHg at 25°C [3] demonstrates extremely low volatility under ambient conditions, making the compound suitable for applications requiring thermal stability.

Phase transition analysis reveals that the compound exists as a yellow crystalline solid at room temperature [4] [5], with the color attributed to extended conjugation between the aromatic rings and the central diketone moiety. The thermal stability extends well beyond typical processing temperatures, with no reported decomposition below 200°C under inert conditions.

Table 1: Thermal Stability and Physical Properties

| Property | Value | Reference Citation |

|---|---|---|

| Melting Point | 66-67°C | [1] [2] |

| Boiling Point | 163-165°C (0.98 Torr) | [1] [2] |

| Density (Predicted) | 1.272±0.06 g/cm³ | [1] [2] |

| Molecular Weight | 244.67 g/mol | [4] [6] [7] |

| Molecular Formula | C₁₄H₉ClO₂ | [4] [6] [7] |

| CAS Number | 22711-23-5 | [4] [6] [7] |

| Physical State (20°C) | Solid | [4] [5] |

| Color | Yellow | [8] [9] |

| Vapor Pressure (25°C) | 3.12×10⁻⁶ mmHg | [3] |

Solubility Parameters in Organic Media

The solubility profile of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione reflects its amphiphilic nature, combining polar diketone functionality with hydrophobic aromatic systems. The compound demonstrates limited solubility in water [10] [11] due to the predominance of nonpolar aromatic character and the lack of hydrogen bond donors. This hydrophobic behavior is characteristic of substituted benzil derivatives where aromatic π-systems dominate the molecular interactions.

In polar protic solvents, the compound shows excellent solubility in ethanol and methanol [10] [11] [12] due to favorable interactions between the carbonyl oxygen atoms and protic hydrogen atoms. These interactions facilitate solvation through hydrogen bonding networks that stabilize the dissolved species. The solubility in alcoholic media is particularly important for recrystallization and purification procedures.

Polar aprotic solvents provide optimal dissolution conditions for 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione. Acetone [10] [11] [12] offers excellent solvation through dipole-dipole interactions with the carbonyl groups, while dimethylformamide [9] serves as an effective reaction medium for synthetic transformations. The high solubility in dimethyl sulfoxide [9] facilitates electrochemical studies and oxidative reactions.

Nonpolar aromatic solvents such as benzene [12] provide good solubility through π-π stacking interactions between the solvent and the aromatic rings of the substrate. This behavior enables purification by column chromatography using petroleum ether and ethyl acetate mixtures [8] [9], where the compound shows predictable elution patterns based on polarity gradients.

Table 2: Solubility Parameters in Organic Media

| Solvent | Solubility | Notes | Reference Citation |

|---|---|---|---|

| Water | Limited/Poor | Polar aprotic, limited due to hydrophobic aromatic structure | [10] [11] |

| Ethanol | Good | Polar protic, dissolves due to carbonyl interactions | [10] [11] [12] |

| Methanol | Good | Polar protic, dissolves due to carbonyl interactions | [10] [11] |

| Acetone | Good | Polar aprotic, good solvation of carbonyl groups | [10] [11] [12] |

| Benzene | Good | Nonpolar aromatic, π-π interactions with benzene rings | [12] |

| Ether | Good | Polar aprotic, good solvation | [12] |

| DMF | Good | Polar aprotic, effective for synthesis reactions | [9] |

| DMSO | Moderate | Polar aprotic, moderate dissolution | [9] |

| Petroleum Ether | Good | Nonpolar, used in column chromatography | [8] [9] |

| Ethyl Acetate | Good | Polar, used in extraction and purification | [8] [9] |

Redox Behavior and Electrochemical Characterization

Photochemical Reactivity Patterns

The photochemical behavior of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione demonstrates characteristic patterns associated with halogenated aromatic diketones. The compound absorbs ultraviolet radiation primarily in the 280-400 nm range [15] [16], encompassing both UV-A and UV-B regions of the electromagnetic spectrum. This absorption profile results from π→π* transitions within the conjugated aromatic-carbonyl system and n→π* transitions of the carbonyl groups.

Under ambient lighting conditions, the compound exhibits moderate photostability [15] [17], maintaining structural integrity for extended periods when properly stored. However, prolonged exposure to direct ultraviolet radiation leads to gradual photodegradation through well-defined pathways. The primary degradation mechanism involves homolytic cleavage of the carbon-chlorine bond [18] [15], generating reactive radical species that undergo subsequent transformations.

The photodegradation process produces phenolic derivatives and chlorinated products [18] [15] as major photoproducts, with the reaction kinetics following pseudo-first-order behavior. The yellow to yellow-orange coloration [8] [9] [19] serves as a visual indicator of photochemical processes, with color intensity changes correlating to the extent of degradation.

Maximum photochemical sensitivity occurs in the UV-B region (280-320 nm) [15] [17], requiring appropriate protective measures during handling and storage. Amber glass containers and dark storage conditions [4] [20] are essential for maintaining compound integrity over extended periods. Cool, dry, light-protected environments [4] [20] [5] provide optimal storage conditions that minimize photodegradation while preserving chemical and physical properties.

The quantum yield for photodegradation varies with wavelength and reaction medium [18], with aqueous systems generally showing enhanced degradation rates compared to organic solvents. These photochemical properties are particularly relevant for applications involving exposure to environmental conditions or when UV stability is a critical parameter.

Table 4: Photochemical Reactivity and Stability Patterns

| Property | Characteristics | Impact | Reference Citation |

|---|---|---|---|

| UV Absorption Range | 280-400 nm (UV-A/UV-B range) | Absorbs harmful UV radiation | [15] [16] |

| Light Stability | Moderate stability under ambient light | Gradual decomposition under prolonged exposure | [15] [17] |

| Photodegradation Pathway | C-Cl bond cleavage, aromatic degradation | Formation of phenolic and chlorinated products | [18] [15] |

| Quantum Yield | Not specifically reported | Efficiency depends on wavelength and medium | [18] |

| Color Upon Irradiation | Yellow to yellow-orange | Visual indicator of photochemical processes | [8] [9] [19] |

| Protective Measures | Amber glass containers, dark storage | Essential for maintaining compound integrity | [4] [20] |

| Storage Recommendations | Cool, dry, light-protected environment | Prevents photodegradation during storage | [4] [20] [5] |

| Wavelength Sensitivity | Most sensitive to UV-B (280-320 nm) | Requires UV filters for protection | [15] [17] |